

3-(Pyridin-4-yl)benzaldehyde CAS number

208190-04-9

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Compound of Interest

Compound Name: 3-(Pyridin-4-yl)benzaldehyde

Cat. No.: B1586253

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An In-Depth Technical Guide to **3-(Pyridin-4-yl)benzaldehyde** (CAS: 208190-04-9) for Advanced Research Applications

Abstract

3-(Pyridin-4-yl)benzaldehyde (CAS No. 208190-04-9) is a bifunctional heterocyclic building block of significant interest to the scientific community. Possessing both a reactive aldehyde group and a nucleophilic pyridine ring, this compound serves as a versatile intermediate in numerous synthetic applications. Its unique electronic and structural properties make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly for neurological disorders and oncology.^[1] Furthermore, its utility extends to materials science as a component in organic electronics and to coordination chemistry as a structurally defined ligand.^{[1][2]} This guide provides a comprehensive technical overview covering the compound's physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, its characteristic reactivity, spectroscopic profile, and critical safety information for laboratory professionals.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational for its successful application in research. **3-(Pyridin-4-yl)benzaldehyde** is a beige to white solid at room temperature, and its key identifiers and properties are summarized below.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	208190-04-9[1][3][4]
IUPAC Name	3-(pyridin-4-yl)benzaldehyde[3]
Synonyms	3-(4-Pyridinyl)benzaldehyde, 4-(3-Formylphenyl)pyridine[1][5]
Molecular Formula	C ₁₂ H ₉ NO[1][3][4][5]
Molecular Weight	183.21 g/mol [1][3][4]
InChI Key	ANVUAAJNQXEBNM-UHFFFAOYSA-N[3]
Canonical SMILES	C1=CC(=CC(=C1)C=O)C2=CC=NC=C2[5]

Table 2: Physicochemical Data

Property	Value
Appearance	Beige to white solid[1]
Melting Point	48 °C[4][5][6]
Boiling Point	341.8 ± 25.0 °C at 760 mmHg (Predicted)[4][5]
Density	1.147 ± 0.06 g/cm ³ (Predicted)[4][5]
Purity	≥95% (Typically analyzed by HPLC)[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon)[1][4]

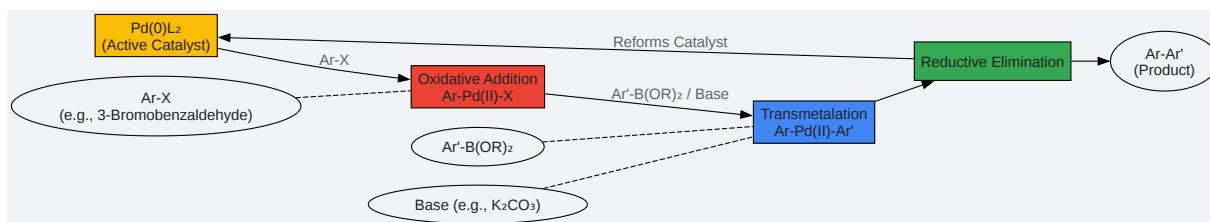
Synthesis and Purification

The synthesis of **3-(Pyridin-4-yl)benzaldehyde** is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds between sp²-hybridized centers. The Suzuki-Miyaura coupling is the preeminent method,

valued for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.^{[7][8]}

Synthetic Strategy: The Suzuki-Miyaura Coupling

The reaction involves the coupling of an organoboron reagent (e.g., pyridin-4-ylboronic acid) with an organic halide (e.g., 3-bromobenzaldehyde) in the presence of a palladium catalyst and a base.^[7] The catalytic cycle is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the organoboron species, facilitating the transmetalation step where the organic moiety is transferred to the palladium center.^[9]



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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of **3-(Pyridin-4-yl)benzaldehyde**. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

- 3-Bromobenzaldehyde

- Pyridine-4-boronic acid
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$
- Triphenylphosphine (PPh_3)
- Potassium Carbonate (K_2CO_3), anhydrous
- Toluene
- Ethanol
- Deionized Water
- Standard Schlenk line or inert atmosphere setup

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir for 15 minutes until a homogeneous solution is formed. Causality: The in-situ formation of the $\text{Pd}(0)$ species from $\text{Pd}(\text{II})$ is a common and effective strategy. PPh_3 serves as the ligand to stabilize the active catalyst.
- Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this by adding a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).
- Heating: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).[\[10\]](#)
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium

bicarbonate solution and brine.

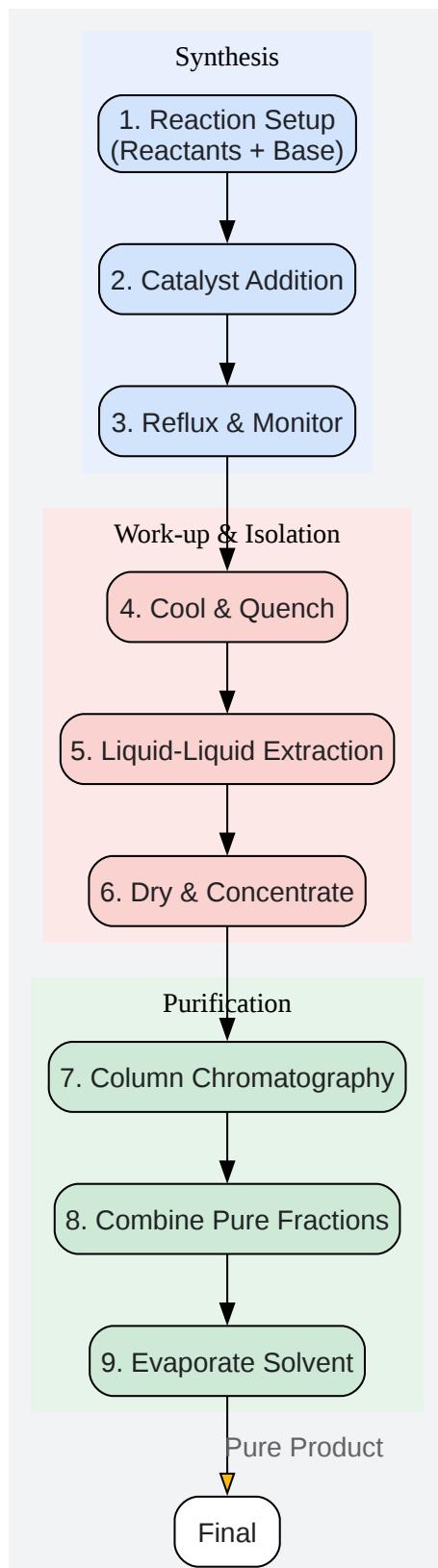
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel to remove catalyst residues and byproducts.[\[10\]](#)

Procedure:

- Column Packing: Prepare a silica gel slurry using a non-polar solvent (e.g., hexane) and pack it into a glass column.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The polarity is chosen to effectively separate the slightly polar product from non-polar impurities and highly polar baseline material.
- Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
- Final Step: Evaporate the solvent from the combined pure fractions to yield **3-(Pyridin-4-yl)benzaldehyde** as a solid.



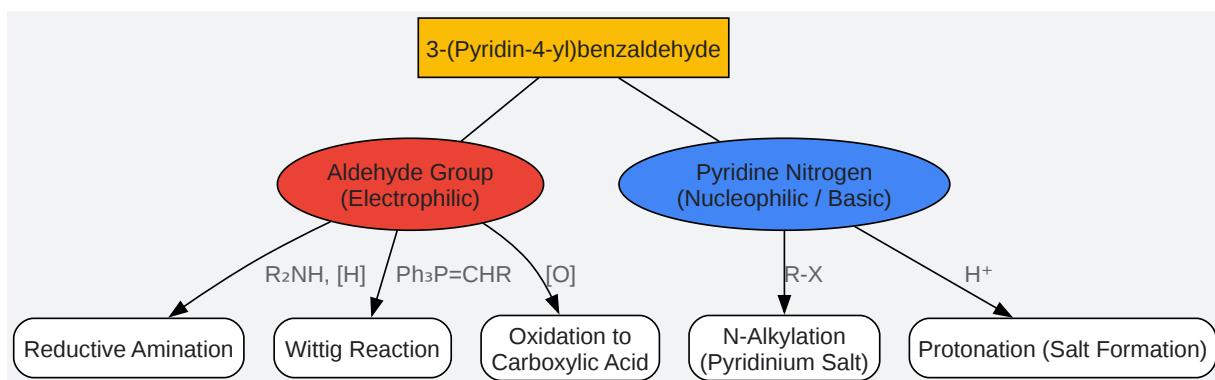
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Figure 2: Workflow for the synthesis and purification of **3-(Pyridin-4-yl)benzaldehyde**.

Reactivity Profile and Chemical Behavior

The synthetic utility of **3-(Pyridin-4-yl)benzaldehyde** stems from the distinct reactivity of its two functional groups. This dual reactivity allows for orthogonal chemical modifications, making it a highly versatile building block.

- **Aldehyde Group:** This electrophilic center is susceptible to nucleophilic attack. It readily participates in classical aldehyde chemistry, including reductive amination to form secondary and tertiary amines, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds. It can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.
- **Pyridine Moiety:** The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to be protonated or alkylated to form pyridinium salts.[11] The nitrogen atom acts as an electron-withdrawing group, making the attached aromatic ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions relative to the nitrogen.[12]



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Figure 3: Key reactive sites and representative transformations.

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for **3-(Pyridin-4-yl)benzaldehyde**.

Table 3: Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber	Interpretation
¹ H NMR	Aldehydic Proton	δ 9.9 - 10.1 ppm (singlet, 1H)	The strong deshielding is characteristic of an aldehyde proton due to the anisotropy of the C=O bond.[13]
Aromatic Protons		δ 7.5 - 9.0 ppm (multiplets, 8H)	Complex splitting patterns arising from the protons on both the benzaldehyde and pyridine rings.
¹³ C NMR	Carbonyl Carbon	δ ~192 ppm	Typical chemical shift for an aromatic aldehyde carbonyl carbon.[14]
Aromatic Carbons		δ 120 - 155 ppm	Multiple signals corresponding to the 11 unique aromatic carbons in the structure.
FT-IR	Aldehyde C-H Stretch	2850 cm^{-1} and 2750 cm^{-1}	Two distinct, often weak, bands characteristic of the C-H bond adjacent to the carbonyl.[15]
Carbonyl C=O Stretch		~1700 cm^{-1} (strong)	Strong absorption due to the stretching vibration of the conjugated aldehyde carbonyl group.[13]
Aromatic C=C Stretch		1600 - 1450 cm^{-1}	Multiple bands corresponding to the

skeletal vibrations of
the two aromatic
rings.[\[15\]](#)

Mass Spec.	Molecular Ion (EI)	m/z = 183	Corresponds to the molecular weight of the compound.
[M+H] ⁺ (ESI)	m/z = 184.0757	Protonated molecule observed under electrospray ionization conditions. [16]	

Core Applications in Research and Development

The unique structure of **3-(Pyridin-4-yl)benzaldehyde** makes it a valuable precursor in several high-value research areas.

- Pharmaceutical and Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[\[11\]](#)[\[17\]](#) This compound is a key intermediate for synthesizing molecules targeting neurological disorders and for developing kinase inhibitors, which are a major class of anti-cancer drugs.[\[1\]](#)[\[18\]](#)[\[19\]](#) Its structure allows for the systematic exploration of structure-activity relationships (SAR) by modifying both the benzaldehyde and pyridine portions of the molecule.
- Materials Science: The conjugated biaryl system is a feature of many organic electronic materials. **3-(Pyridin-4-yl)benzaldehyde** and its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), where they can be incorporated into emissive or charge-transport layers.[\[1\]](#)[\[20\]](#)
- Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions. This allows the compound to function as a ligand in the synthesis of metal complexes, which have applications in catalysis and the design of functional materials.[\[1\]](#)[\[2\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent. **3-(Pyridin-4-yl)benzaldehyde** should be handled with care by trained personnel.

Table 4: GHS Hazard Information

Pictogram	Hazard Code	Hazard Statement
	H302	Harmful if swallowed[3]
	H315	Causes skin irritation[3]
	H319	Causes serious eye irritation[3]
	H335	May cause respiratory irritation[3]

Handling and PPE:

- Always use in a certified chemical fume hood to avoid inhalation of dust.[21]
- Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[22]
- Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[21]
- Minimize dust generation during handling.[22]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21][22]
- For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde group.[4]

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